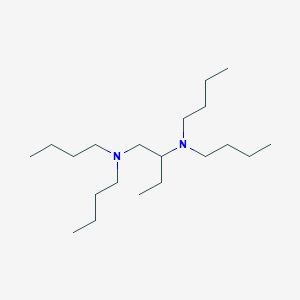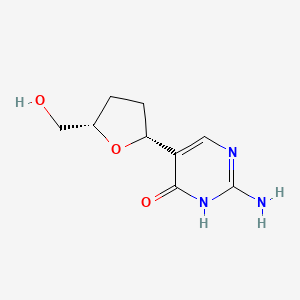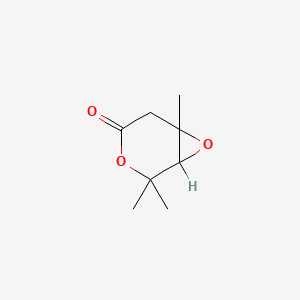
2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6-Trimethyl-3,7-dioxa-bicyclo(410)heptan-4-one is a bicyclic organic compound with a unique structure that includes two oxygen atoms in a seven-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be carried out using different reagents and conditions, depending on the desired outcome .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: This compound shares a similar bicyclic structure but lacks the oxygen atoms present in 2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one.
Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-: This compound has a similar structure but includes a ketone functional group.
Uniqueness
This compound is unique due to the presence of two oxygen atoms in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
90482-37-4 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2,2,6-trimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-one |
InChI |
InChI=1S/C8H12O3/c1-7(2)6-8(3,11-6)4-5(9)10-7/h6H,4H2,1-3H3 |
Clé InChI |
LEXXDXZNAJZSJI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C(O2)(CC(=O)O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




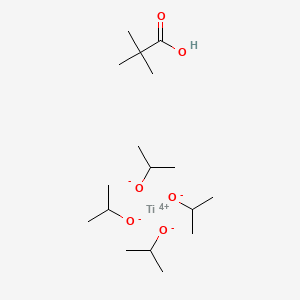

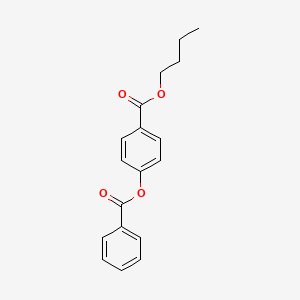
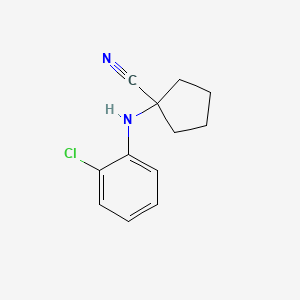
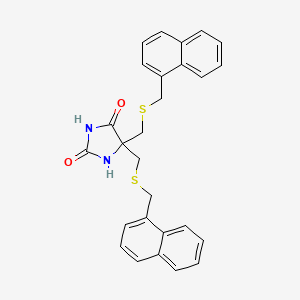


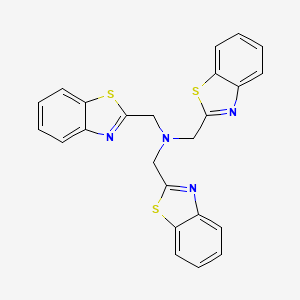
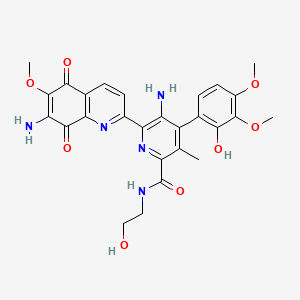
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
